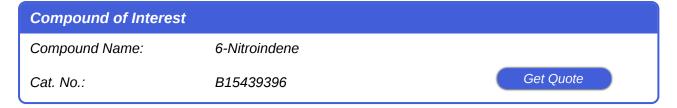


Application Notes and Protocols: 6-Nitroindene Derivatives as Potential Enzyme Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including enzyme inhibition.[1][2] While the exploration of **6-nitroindene** derivatives as enzyme inhibitors is an emerging area of interest, comprehensive data on this specific scaffold remains limited. However, the closely related 5-nitroindole framework has been successfully utilized to develop potent inhibitors of various biological targets. Notably, derivatives of 5-nitroindole have been synthesized and evaluated as binders of the c-Myc G-quadruplex, a non-canonical DNA structure that plays a crucial role in regulating the expression of the c-Myc oncogene.[3][4] Stabilization of this G-quadruplex can lead to the downregulation of c-Myc, making it a promising target for anticancer drug development.[5]

These application notes will use pyrrolidine-substituted 5-nitroindole derivatives targeting the c-Myc G-quadruplex as a representative example to illustrate the synthesis, biological evaluation, and potential applications of this class of compounds. The protocols and data presented herein are adapted from published research and provide a framework for the investigation of **6-nitroindene** and other nitro-containing heterocyclic compounds as potential enzyme and nucleic acid structure inhibitors.[3][4]

Data Presentation



The following tables summarize the quantitative data for a series of synthesized 5-nitroindole derivatives, including their binding affinity for the c-Myc G-quadruplex and their cytotoxic activity against HeLa cancer cells.[4]

Table 1: c-Myc G-Quadruplex Binding Affinity and Selectivity of 5-Nitroindole Derivatives[4]

Compound	DC50 (μM)a	Kd (μM)b	Kd duplex/Kd c- MYCc
5	1.98 ± 0.21	0.98 ± 0.08	29.23
7	1.89 ± 0.15	1.12 ± 0.12	24.12
12	> 10	> 10	-
3	3.15 ± 0.25	1.89 ± 0.17	-
9a	> 10	> 10	-

a Concentration of the compound required to decrease the fluorescence of a DNA probe by 50% in a fluorescence intercalator displacement (FID) assay. b Dissociation constant determined by MicroScale Thermophoresis (MST). c Selectivity for c-Myc G-quadruplex over duplex DNA.

Table 2: Cytotoxic Activity of 5-Nitroindole Derivatives against HeLa Cells[4]

Compound	IC50 (μM)d
5	5.08 ± 0.91
7	5.89 ± 0.73
12	> 50
3	12.5 ± 1.5
9a	> 50

d Concentration of the compound that inhibits 50% of cell proliferation after 72 hours of treatment.



Experimental Protocols

I. Synthesis of a Representative Pyrrolidine-Substituted5-Nitroindole Derivative (Compound 7)

This protocol describes a multi-step synthesis adapted from the literature for a representative 5-nitroindole derivative.

Step 1: Synthesis of 1-(chloromethyl)-2-(pyrrolidin-1-yl)ethane

- To a solution of 2-(pyrrolidin-1-yl)ethan-1-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (1.1 eq) dropwise.
- Stir the reaction mixture at room temperature for 2 hours.
- Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-(1H-indol-1-yl)-2-(pyrrolidin-1-yl)ethane

- To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 1-(chloromethyl)-2-(pyrrolidin-1-yl)ethane (1.1 eq) in DMF.
- Stir the reaction at 60 °C for 12 hours.
- Pour the reaction mixture into ice-water and extract with ethyl acetate.



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 3: Nitration of the Indole Ring

- To a solution of 1-(1H-indol-1-yl)-2-(pyrrolidin-1-yl)ethane (1.0 eq) in acetic anhydride at 0
 °C, add nitric acid (1.1 eq) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour.
- Carefully pour the mixture into a stirred solution of saturated sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography to yield the 5-nitroindole derivative.

II. Protocol for c-Myc G-Quadruplex Binding Analysis using FRET Melting Assay

This protocol provides a general method for assessing the stabilization of the c-Myc G-quadruplex by a ligand using a Förster Resonance Energy Transfer (FRET) melting assay.

Materials and Reagents:

- Fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-d(TGAGGGTGGGTAGGGTAA)-TAMRA-3')
- Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
- Test compound (dissolved in DMSO)
- Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.

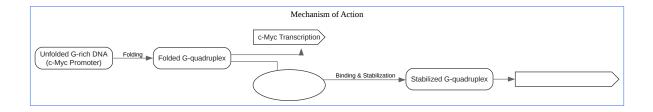
Procedure:



- Prepare a stock solution of the fluorescently labeled c-Myc oligonucleotide in the annealing buffer to a final concentration of 1 μ M.
- Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature.
- Prepare a series of dilutions of the test compound in the annealing buffer.
- In a 96-well PCR plate, add the annealed c-Myc oligonucleotide to a final concentration of 0.2 μM.
- Add the test compound at various concentrations (e.g., 0.1 to 10 μ M). Include a nocompound control.
- Incubate the plate at room temperature for 30 minutes.
- Perform the FRET melting experiment on a real-time PCR instrument. The thermal profile should consist of a gradual increase in temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
- Monitor the fluorescence of the FAM donor fluorophore during the temperature increase.
- The melting temperature (Tm) is determined as the temperature at which 50% of the Gquadruplex structure is unfolded, which corresponds to the midpoint of the sigmoidal melting curve.
- An increase in the Tm in the presence of the test compound indicates stabilization of the Gquadruplex.

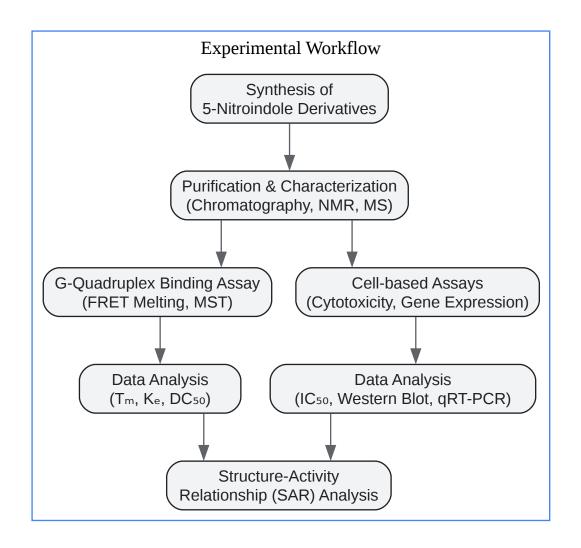
Visualizations





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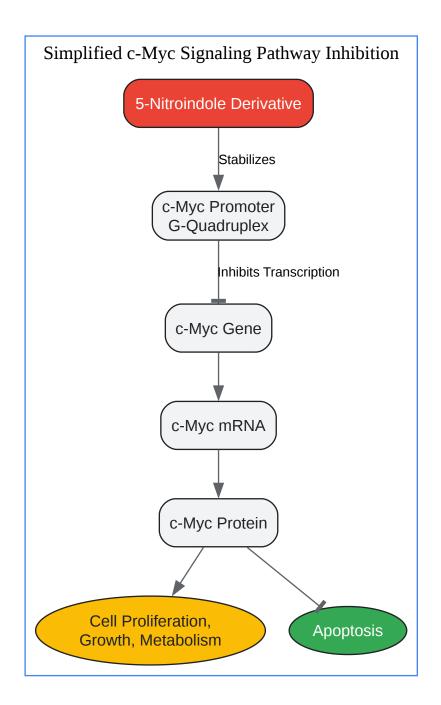
Caption: Mechanism of c-Myc G-quadruplex stabilization by 5-nitroindole derivatives.





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Caption: Workflow for the synthesis and evaluation of 5-nitroindole derivatives.



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Caption: Inhibition of the c-Myc signaling pathway by G-quadruplex stabilization.



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